3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride
Overview
Description
3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazin-2-one core substituted with a 4-pyridin-4-yl-benzyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride typically involves multiple steps, including the formation of the piperazin-2-one core and subsequent substitution with the 4-pyridin-4-yl-benzyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to introduce the pyridin-4-yl group . The reaction conditions often require an inert atmosphere, such as argon, and the use of anhydrous solvents to prevent moisture-sensitive reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the benzyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine core but different substituents, used in research for its monoamine releasing properties.
Pyridine-4-boronic acid: Another pyridine derivative used in organic synthesis and material science.
Uniqueness
3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-(4-Pyridin-4-yl-benzyl)-piperazin-2-one hydrochloride is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its implications in therapeutic applications.
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with various aryl groups. The general synthetic route includes:
- Formation of Piperazine Derivatives : Starting with piperazine, various substituents are introduced to create a diverse library of compounds.
- Cyclization and Purification : The reaction is typically carried out under controlled conditions using solvents like THF and catalysts such as polyphosphoric acid (PPA) to facilitate cyclization and improve yields.
Antitumor Activity
Research has indicated that derivatives containing the piperazine moiety, including this compound, exhibit significant antitumor properties. In a study evaluating cytotoxicity against FaDu hypopharyngeal tumor cells, this compound demonstrated enhanced apoptosis induction compared to standard treatments like bleomycin .
Antimicrobial Properties
The compound has also been assessed for its antibacterial and antifungal activities. A series of tests revealed that it possesses moderate to high efficacy against various bacterial strains and fungal pathogens, indicating its potential as an antimicrobial agent .
Neuroprotective Effects
Emerging studies suggest that compounds similar to this compound may have neuroprotective effects, particularly in models of Alzheimer's disease. These compounds are believed to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in cholinergic neurotransmission .
Study on Anticancer Activity
In a recent investigation, a derivative of this compound was tested for anticancer activity through a three-component cycloaddition reaction. The results indicated that the compound not only inhibited tumor growth but also induced apoptosis in cancer cells more effectively than existing chemotherapy agents .
Neurodegenerative Disease Model
Another study focused on the neuroprotective properties of piperazine derivatives in a model of Alzheimer's disease. The findings highlighted the ability of these compounds to cross the blood-brain barrier and exert protective effects against neurodegeneration by modulating cholinergic activity .
Data Tables
Properties
IUPAC Name |
3-[(4-pyridin-4-ylphenyl)methyl]piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O.ClH/c20-16-15(18-9-10-19-16)11-12-1-3-13(4-2-12)14-5-7-17-8-6-14;/h1-8,15,18H,9-11H2,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVHIWXDZVKSID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CC=NC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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